TP003
CAS No.: 628690-75-5
Cat. No.: VC0545642
Molecular Formula: C23H16F3N3O
Molecular Weight: 407.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 628690-75-5 |
---|---|
Molecular Formula | C23H16F3N3O |
Molecular Weight | 407.4 g/mol |
IUPAC Name | 5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile |
Standard InChI | InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 |
Standard InChI Key | SJMMDWXJSSJHOQ-UHFFFAOYSA-N |
SMILES | CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O |
Canonical SMILES | CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O |
Appearance | Solid powder |
Introduction
Pharmacological Profile of TP003
Chemical and Molecular Characteristics
TP003 has a molecular weight of 407.39 g/mol (C<sub>23</sub>H<sub>16</sub>F<sub>3</sub>N<sub>3</sub>O) and is characterized by its partial agonist activity at the benzodiazepine binding site . Unlike classical benzodiazepines, which act as full agonists, TP003 exhibits partial efficacy, particularly at α3GABA<sub>A</sub> receptors .
Table 1: Key Chemical and Pharmacodynamic Properties of TP003
Subtype Selectivity: Myths and Realities
Mechanisms of Action in Preclinical Models
Sedation and Motor Impairment: The Role of α1 Receptors
At higher doses, TP003 evokes sedation, a side effect linked to α1GABA<sub>A</sub> receptor activation . This contrasts with earlier hypotheses that α3 selectivity would avoid sedation, highlighting the limitations of in vitro selectivity assays in predicting in vivo outcomes .
Controversies and Clarifications in TP003 Research
Implications for Drug Development
The TP003 case underscores the challenges of designing subtype-selective GABA<sub>A</sub> receptor modulators. While α2-selective agonists remain promising for anxiolysis, achieving true subtype specificity may require compounds with distinct binding kinetics or allosteric modulation profiles .
Recent Advances in TP003 Research (2023–2025)
Pharmacological Chaperoning in Epilepsy
A 2023 study demonstrated that TP003, alongside hispidulin and midazolam, restored the surface expression and function of epilepsy-associated α1 subunit variants (e.g., S76R, A322D) in neuronal models . This effect was mediated through enhanced folding and reduced ERAD, independent of unfolded protein response activation . These findings position TP003 as a potential disease-modifying agent for genetic epilepsies .
Structural Insights and Drug Design
Molecular dynamics simulations have begun to elucidate how TP003 interacts with the benzodiazepine binding site. Unlike diazepam, TP003’s difluoro and imidazopyridine moieties may stabilize unique conformational states in α2- and α3-containing receptors, explaining its partial agonism .
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